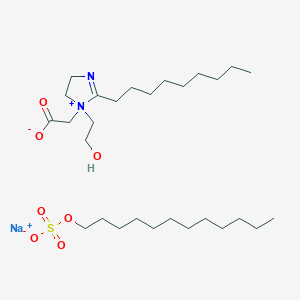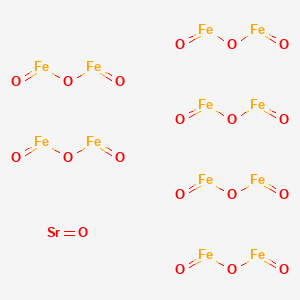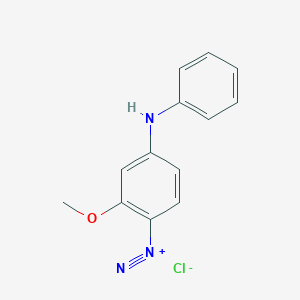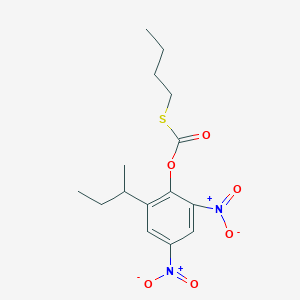
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate, commonly known as DNPSB, is a chemical compound that has gained attention in scientific research due to its unique properties. DNPSB is a yellow crystalline powder, and it is soluble in organic solvents such as acetone and dichloromethane.
Mécanisme D'action
DNPSB reacts with thiols through a nucleophilic substitution reaction, in which the thiol attacks the electrophilic carbon of the DNPSB molecule. This reaction results in the formation of a thioether bond between the DNPSB and the thiol. The yellow color of the product is due to the presence of the dinitrophenyl group, which absorbs light at a wavelength of 410 nm.
Effets Biochimiques Et Physiologiques
DNPSB has been shown to have minimal toxicity in vitro and in vivo. However, it is important to note that DNPSB is not intended for use in humans or animals and should only be used in laboratory settings. DNPSB has been used to study the role of thiols in various biological processes, including oxidative stress, inflammation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNPSB is its high selectivity for thiols. DNPSB does not react with other functional groups commonly found in biological samples, such as amines and carboxylic acids. However, DNPSB has a relatively low reaction rate compared to other thiol-reactive reagents, such as Ellman's reagent. This limitation can be overcome by using higher concentrations of DNPSB or by extending the reaction time.
Orientations Futures
There are several potential future directions for DNPSB research. One area of interest is the development of new thiol-reactive reagents with improved selectivity and sensitivity. Another area of interest is the application of DNPSB in imaging studies to visualize the distribution of thiols in biological samples. Additionally, DNPSB could be used to study the role of thiols in disease states, such as cancer and neurodegenerative disorders. Overall, DNPSB has the potential to be a valuable tool in scientific research for the detection and quantification of thiols in biological samples.
Méthodes De Synthèse
DNPSB can be synthesized through the reaction between 2-butanone, 4,6-dinitrophenol, and butylthiol in the presence of formic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield DNPSB.
Applications De Recherche Scientifique
DNPSB has been widely used in scientific research as a reagent for the detection of thiols in biological samples. Thiols play an essential role in many biological processes, including protein folding, enzyme catalysis, and redox signaling. DNPSB reacts with thiols to form a yellow-colored product, which can be quantified using UV-Vis spectroscopy. This method has been used to measure the concentration of thiols in various biological samples, including blood plasma, urine, and tissue extracts.
Propriétés
Numéro CAS |
14355-07-8 |
|---|---|
Nom du produit |
(2-Butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
Formule moléculaire |
C15H20N2O6S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) butylsulfanylformate |
InChI |
InChI=1S/C15H20N2O6S/c1-4-6-7-24-15(18)23-14-12(10(3)5-2)8-11(16(19)20)9-13(14)17(21)22/h8-10H,4-7H2,1-3H3 |
Clé InChI |
CZWKWVSHPUKOAT-UHFFFAOYSA-N |
SMILES |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
SMILES canonique |
CCCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



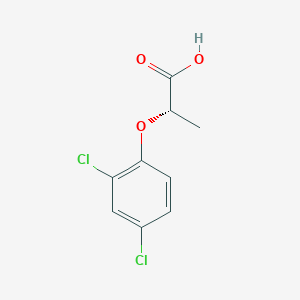

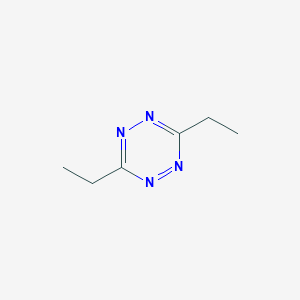
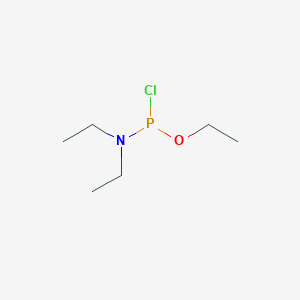
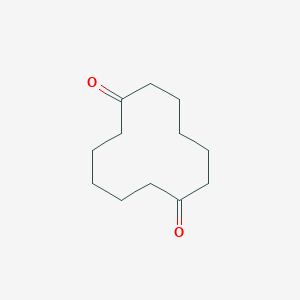
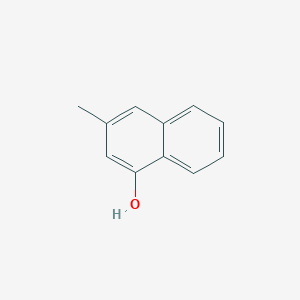

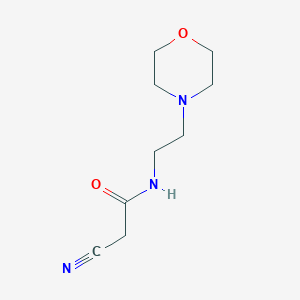
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
